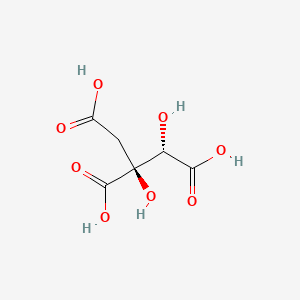

Hydroxycitric acid

Description

See also: Garcinia gummi-gutta fruit (part of).

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O8/c7-2(8)1-6(14,5(12)13)3(9)4(10)11/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13)/t3-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJBYMUCKBYSCP-CVYQJGLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)O)[C@]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276669, DTXSID601045116 | |

| Record name | (1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Hydroxycitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27750-10-3, 4373-35-7 | |

| Record name | (-)-Hydroxycitric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27750-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Garcinia acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027750103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Hydroxycitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYCITRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W94T9026R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biochemistry and Properties of (-)-Hydroxycitric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Hydroxycitric acid (HCA), a natural compound predominantly found in the fruit rind of Garcinia cambogia, has garnered significant scientific interest for its potential therapeutic effects on metabolic regulation. This technical guide provides an in-depth exploration of the biochemistry, properties, and analytical methodologies associated with HCA. The primary mechanism of action, the competitive inhibition of ATP citrate lyase, is discussed in detail, along with its downstream effects on fatty acid synthesis and potential influence on appetite regulation through serotonin modulation. This document consolidates quantitative data from various studies, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex biochemical pathways and experimental workflows, serving as a comprehensive resource for researchers in the field of metabolic diseases and drug development.

Introduction

(-)-Hydroxycitric acid (HCA) is a derivative of citric acid and the principal organic acid found in the fruit of Garcinia species, most notably Garcinia cambogia.[1] Historically used in traditional medicine and as a food preservative, HCA has emerged as a subject of extensive scientific investigation due to its potential role in weight management and control of obesity. Its biological effects are primarily attributed to its (-)-HCA isomer.[2] This guide aims to provide a detailed technical overview of the biochemical underpinnings of HCA's activity, its physicochemical properties, and the experimental methodologies used to evaluate its efficacy and mechanism of action.

Physicochemical Properties

-

Molecular Formula: C₆H₈O₈[2]

-

Molecular Weight: 208.12 g/mol [2]

-

Chemical Structure: A derivative of citric acid with an additional hydroxyl group.

-

Isomers: HCA exists in four stereoisomers, with the (-)-hydroxycitric acid isomer being the most biologically active and abundant in nature.[2]

-

Solubility: HCA is available in various salt forms, such as calcium and potassium salts, which exhibit different solubilities. Super CitriMax, a novel calcium/potassium-HCA extract, is noted for its enhanced solubility and bioavailability compared to calcium-based HCA ingredients.[3]

Biochemical Mechanism of Action

Inhibition of ATP Citrate Lyase

The primary and most well-established mechanism of action of HCA is the competitive inhibition of ATP citrate lyase (ACLY).[1][4] ACLY is a crucial cytosolic enzyme that catalyzes the cleavage of citrate into acetyl-CoA and oxaloacetate, a rate-limiting step in de novo lipogenesis.[5]

Signaling Pathway: Inhibition of Fatty Acid Synthesis by HCA

By inhibiting ACLY, HCA reduces the availability of cytosolic acetyl-CoA, the primary building block for the synthesis of fatty acids and cholesterol.[5] This leads to a decrease in de novo lipogenesis, particularly when carbohydrate intake is high.[1]

Effects on Appetite Regulation

Some studies suggest that HCA may also influence appetite. This is thought to occur through an increase in the release and availability of serotonin in the brain.[6] Serotonin is a neurotransmitter known to play a significant role in regulating eating behavior and satiety. By potentially inhibiting serotonin reuptake, HCA could lead to increased satiety and reduced food intake.[7] However, clinical studies on this effect have produced mixed results.[8][9]

Logical Relationship: Proposed Mechanism of HCA on Appetite

Quantitative Data

The inhibitory potency of HCA on ACLY and other biological effects have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibition of ATP Citrate Lyase by (-)-Hydroxycitric Acid

| Parameter | Value | Organism/Assay Conditions | Reference(s) |

| Kᵢ (competitive with citrate) | ~3 µM - 300 µM | Varies; potent competitive inhibitor | [7][10] |

| Kᵢ | 0.8 µM | Rat brain, uncompetitive with MgATP²⁻, competitive with citrate | [11] |

| IC₅₀ | > 1 µM | Markedly less active than some flavonoid inhibitors | [10] |

Note: The wide range of reported Kᵢ values can be attributed to differences in experimental conditions, such as enzyme source, purity, and the specific HCA isomer used.

Table 2: In Vivo Effects of (-)-Hydroxycitric Acid from Clinical Trials

| Parameter | Dosage | Duration | Outcome | Reference(s) |

| Body Weight | 2.4 g/day (1.2 g/day HCA) | 12 weeks | Significant reduction (3.7 +/- 3.1 kg vs 2.4 +/- 2.9 kg for placebo) | [8][9] |

| Visceral Fat | 1000 mg HCA/day | 12 weeks | Significant reduction in visceral, subcutaneous, and total fat areas | [12] |

| Triglycerides | Not specified | 3 months | Average reduction of 20 mg/dL | [2] |

| Total Cholesterol | Not specified | 3 months | Average reduction of 4.4 mg/dL | [2] |

Table 3: Toxicological Data for (-)-Hydroxycitric Acid

| Parameter | Value | Species | Notes | Reference(s) |

| Acute Oral LD₅₀ (HCA-SX) | > 5,000 mg/kg | Rat | No gross toxicological findings observed | [7] |

| No Observed Adverse Effect Level (NOAEL) for HCA-SX | > 10,000 ppm | Rat (parental and offspring) | Equivalent to 1018 and 1524 mg/kg/day in male and female rats, respectively | [4] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline key experimental protocols.

Extraction of (-)-Hydroxycitric Acid from Garcinia cambogia

This protocol describes a general method for the extraction of HCA from the dried fruit rinds of Garcinia cambogia.

Experimental Workflow: HCA Extraction

Methodology:

-

Sample Preparation: Weigh approximately 50 g of dried Garcinia cambogia fruit rinds.

-

Extraction:

-

Filtration and Concentration:

-

Combine the extracts and filter to remove solid plant material.

-

Concentrate the filtrate using a rotary vacuum evaporator at a temperature below 40°C.[3]

-

-

Precipitation of HCA Salt:

-

To the concentrated extract, slowly add a solution of a base (e.g., 10% potassium hydroxide or a clear solution of calcium hydroxide) until the pH reaches approximately 8.[13]

-

The HCA salt will precipitate out of the solution. For potassium salts, the addition of alcohol may be required to induce precipitation.[13]

-

-

Isolation and Drying:

-

Collect the precipitate by vacuum filtration.

-

Wash the residue with water to remove any excess base.

-

Dry the purified HCA salt in an oven at 110°C until free from moisture.[13]

-

In Vitro ATP Citrate Lyase Activity Assay

This protocol describes a radiometric assay to measure the activity of ACLY and the inhibitory effect of HCA.[14]

Methodology:

-

Reaction Buffer Preparation: Prepare a buffer containing 87 mM Tris (pH 8.0), 20 µM MgCl₂, 10 mM KCl, and 10 mM DTT.[7][14]

-

Reaction Mixture: In a 384-well plate, combine:

-

Inhibitor Addition: For inhibitor studies, pre-incubate the enzyme with various concentrations of HCA before adding the substrates.

-

Incubation: Incubate the reaction mixture at 37°C for 3 hours.[7][14]

-

Reaction Termination: Stop the reaction by adding 1 µl of 0.5 M EDTA.[7][14]

-

Scintillation Counting:

-

Data Analysis: Calculate the percent inhibition at each HCA concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantification of (-)-Hydroxycitric Acid by HPLC

This protocol provides a general method for the quantification of HCA in extracts using High-Performance Liquid Chromatography (HPLC) with UV detection.[6][15]

Methodology:

-

Chromatographic Conditions:

-

Standard Preparation:

-

Prepare a stock solution of a known concentration of HCA standard in the mobile phase.

-

Prepare a series of calibration standards by diluting the stock solution.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the HCA-containing extract.

-

Dissolve the sample in the mobile phase, using sonication to aid dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the HCA standard against its concentration.

-

Determine the concentration of HCA in the sample from its peak area and the calibration curve.

-

Serotonin Reuptake Assay in Rat Brain Synaptosomes

This protocol describes a method to assess the effect of HCA on serotonin reuptake in isolated nerve terminals (synaptosomes) from the rat brain.[16][17]

Methodology:

-

Synaptosome Preparation:

-

Isolate synaptosomes from the desired brain region (e.g., cortex) of rats using a sucrose gradient centrifugation method.

-

-

Assay Buffer: Prepare an appropriate oxygenated assay buffer (e.g., Krebs-Ringer bicarbonate).

-

Pre-incubation: Pre-incubate the synaptosomal preparations with various concentrations of HCA or a vehicle control for a specified time (e.g., 30 minutes).

-

Initiation of Uptake:

-

Add a known concentration of serotonin (e.g., 1 µM) to initiate the uptake process. Radiolabeled serotonin (e.g., ³H-serotonin) can be used for quantification.

-

-

Termination of Uptake: After a defined incubation period, terminate the uptake by rapid filtration or centrifugation at low temperature.

-

Quantification:

-

If using radiolabeled serotonin, quantify the amount of radioactivity in the synaptosomes using a scintillation counter.

-

Alternatively, high-speed chronoamperometry can be used to measure the change in serotonin concentration in the buffer over time.[16]

-

-

Data Analysis: Determine the rate of serotonin uptake in the presence and absence of HCA to evaluate its inhibitory effect.

Conclusion

(-)-Hydroxycitric acid is a natural compound with a well-defined biochemical mechanism of action, primarily as a competitive inhibitor of ATP citrate lyase. This activity provides a strong rationale for its effects on reducing de novo lipogenesis. While its role in appetite suppression via serotonin modulation is less conclusive, it remains an active area of research. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of HCA in metabolic disorders. Future research should focus on well-designed, long-term clinical trials to unequivocally establish its efficacy and safety in human populations.

References

- 1. Chemistry and biochemistry of (-)-hydroxycitric acid from Garcinia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. dr.lib.sjp.ac.lk [dr.lib.sjp.ac.lk]

- 4. In Vitro and In Vivo Toxicity of Garcinia or Hydroxycitric Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Development and Validation of an Analytical Method to Quantitate this compound, the Key Constituent in Garcinia cambogia Extract, in Rodent Plasma and Fetus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Flavonoids as Novel Inhibitors of ATP Citrate Lyase: Structure–Activity Relationship and Inhibition Profiles [mdpi.com]

- 11. Effect of (-)hydroxycitrate on the activities of ATP citrate lyase and the enzymes of acetyl-CoA metabolism in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of garcinia cambogia (this compound) on visceral fat accumulation: a double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsonline.com [ijpsonline.com]

- 14. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Hydroxycitric Acid's Action on ATP Citrate Lyase: A Technical Whitepaper

For Immediate Release

[City, State] – December 17, 2025 – For researchers, scientists, and professionals in drug development, understanding the precise molecular interactions that govern metabolic pathways is paramount. This technical guide delves into the core mechanism of action of hydroxycitric acid (HCA), a natural compound of significant interest, on the pivotal enzyme ATP Citrate Lyase (ACLY). By elucidating the kinetics, structural basis, and downstream consequences of this interaction, we provide a comprehensive resource for advancing research in metabolic diseases and oncology.

Executive Summary

This compound, particularly the (-)-hydroxycitric acid stereoisomer, is a potent competitive inhibitor of ATP Citrate Lyase.[1][2][3] This enzyme plays a crucial role in cellular metabolism by catalyzing the conversion of citrate into acetyl-CoA, the primary building block for the synthesis of fatty acids and cholesterol.[4] HCA's inhibitory action effectively curtails lipogenesis, making it a subject of extensive study for its potential therapeutic applications in managing obesity, hyperlipidemia, and certain cancers. This document provides a detailed examination of this mechanism, supported by quantitative data, experimental methodologies, and visual pathway representations.

Introduction to ATP Citrate Lyase and this compound

ATP Citrate Lyase (ACLY) is a key cytosolic enzyme that links carbohydrate metabolism to the synthesis of lipids. It cleaves citrate, which is exported from the mitochondria, into acetyl-CoA and oxaloacetate in an ATP-dependent manner. The resulting acetyl-CoA is the fundamental substrate for de novo fatty acid synthesis and cholesterol production.

This compound is a naturally occurring derivative of citric acid, found in high concentrations in the fruit rinds of plants such as Garcinia cambogia.[2] It exists as four stereoisomers, with the (-)-hydroxycitric acid, also known as (2S,3S)-2-hydroxycitrate, being the most biologically active form in the inhibition of ACLY.[5][6][7]

Mechanism of Action: Competitive Inhibition

The primary mechanism by which HCA exerts its effect on ACLY is through competitive inhibition with respect to citrate.[8] Structurally similar to citrate, HCA binds to the active site of the enzyme, preventing the binding of the natural substrate.[5] Crystallographic studies have revealed that (2S,3S)-2-hydroxycitrate binds in the same orientation as citrate within the enzyme's active site.[5][9]

Interestingly, the kinetics of inhibition are more complex when considering the co-substrate ATP. Studies have shown that HCA acts as an uncompetitive inhibitor with respect to MgATP2-. This mixed-type inhibition pattern suggests that HCA binds to the enzyme-citrate binding site and that this binding is influenced by the conformational changes induced by ATP binding.

Quantitative Inhibition Data

The inhibitory potency of this compound against ATP Citrate Lyase has been quantified through various studies, yielding a range of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). This variability can be attributed to the use of different HCA stereoisomers, enzyme sources (e.g., human, rat), and specific experimental conditions.

| Inhibitor | Type of Inhibition | Ki | IC50 | Organism/Assay Conditions |

| (-)-Hydroxycitric Acid (HCA) | Competitive with Citrate | ~0.8 µM - 300 µM[4][8][10] | Not consistently reported | Varies; potent competitive inhibitor. The wide range is attributed to different experimental conditions and stereoisomers used. |

| Bempedoic Acid (ETC-1002) | ACLY Inhibitor (Prodrug) | - | 10 µM (as CoA ester) | Human hepatocytes; activated to bempedoic acid-CoA.[4] |

| BMS-303141 | Potent, cell-permeable | - | 0.13 µM | Human recombinant ACL.[4] |

| NDI-091143 | Allosteric | 7.0 nM | 2.1 nM | Human ACLY (ADP-Glo assay).[4] |

Signaling Pathways and Metabolic Consequences

The inhibition of ACLY by HCA triggers a cascade of downstream metabolic events, primarily centered around the reduction of the cytosolic acetyl-CoA pool. This has profound effects on lipid metabolism and energy homeostasis.

As depicted in Figure 1, the inhibition of ACLY by HCA leads to:

-

Reduced Fatty Acid Synthesis: The depletion of cytosolic acetyl-CoA directly limits the substrate for fatty acid synthase, thereby reducing the de novo synthesis of fatty acids.[2]

-

Reduced Cholesterol Synthesis: Similarly, the production of cholesterol, which also relies on acetyl-CoA as a precursor, is diminished.[11]

-

Increased Fatty Acid Oxidation: The reduction in malonyl-CoA, a downstream product of acetyl-CoA, relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1).[11] This enzyme is the rate-limiting step for the transport of fatty acids into the mitochondria for beta-oxidation, thus promoting the burning of fat for energy.

Experimental Protocols

The investigation of HCA's effect on ACLY activity relies on robust and reproducible experimental assays. Below are detailed methodologies for commonly employed protocols.

Radiochemical Assay for ACLY Activity

This method directly measures the enzymatic activity by quantifying the formation of radiolabeled acetyl-CoA from [14C]-citrate.

Materials:

-

Purified human ACLY

-

[14C]-citrate

-

Coenzyme A (CoA)

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl2)

-

Potassium chloride (KCl)

-

Dithiothreitol (DTT)

-

Tris buffer (pH 8.0)

-

EDTA

-

MicroScint-O

-

384-well plates

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction buffer containing 87 mM Tris (pH 8.0), 20 µM MgCl2, 10 mM KCl, and 10 mM DTT.

-

In a 384-well plate, combine the purified human ACLY enzyme with the reaction buffer.

-

For inhibitor studies, pre-incubate the enzyme with various concentrations of HCA for 15 minutes at room temperature.

-

Initiate the reaction by adding the substrates: 100 µM CoA, 400 µM ATP, and 150 µM [14C]-citrate.

-

Incubate the reaction at 37°C for 3 hours.

-

Terminate the reaction by adding 1 µL of 0.5 M EDTA.

-

Add 60 µL of MicroScint-O to each well and incubate overnight with gentle shaking.

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Calculate the percent inhibition at each HCA concentration and determine the IC50 value by fitting the data to a dose-response curve.

ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to ACLY activity.

Materials:

-

Purified ACLY enzyme

-

Citrate

-

CoA

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Set up the ACLY enzymatic reaction in a white opaque plate, including the enzyme, citrate, CoA, and ATP in an appropriate buffer.

-

For inhibitor screening, include various concentrations of HCA.

-

Incubate the reaction at the desired temperature for a set period to allow for ADP production.

-

Add the ADP-Glo™ Reagent to terminate the ACLY reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert the ADP to ATP and initiate the luciferase reaction.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition and IC50 values as described in the previous protocol.

Conclusion

This compound, specifically the (-)-HCA stereoisomer, is a well-characterized competitive inhibitor of ATP Citrate Lyase. Its ability to reduce the cytosolic pool of acetyl-CoA provides a clear mechanism for its observed effects on reducing fatty acid and cholesterol synthesis. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols presented in this guide, offers a solid foundation for the continued investigation and development of HCA and other ACLY inhibitors as therapeutic agents for metabolic disorders. Further research focusing on the in vivo efficacy and safety of different HCA formulations will be crucial in translating these biochemical findings into clinical applications.

References

- 1. This compound reverses tamoxifen resistance through inhibition of ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry and biochemistry of (-)-hydroxycitric acid from Garcinia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. benchchem.com [benchchem.com]

- 5. Binding of hydroxycitrate to human ATP-citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effect of (-)hydroxycitrate on the activities of ATP citrate lyase and the enzymes of acetyl-CoA metabolism in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. genscript.com [genscript.com]

- 10. Reactivity and inhibitor potential of hydroxycitrate isomers with citrate synthase, citrate lyase, and ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A clinical and computational study on anti-obesity effects of this compound - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01345H [pubs.rsc.org]

The Cornerstone of Lipogenesis Inhibition: A Technical Guide to Hydroxycitric Acid from Natural Sources

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxycitric acid (HCA) is a naturally occurring alpha-hydroxy acid and a derivative of citric acid, predominantly found in the fruit rinds of plants belonging to the Garcinia genus, with Garcinia cambogia being the most recognized source.[1][2] HCA has garnered significant attention in the scientific community for its potential role in weight management and the regulation of lipid metabolism.[3] Its primary mechanism of action involves the competitive inhibition of ATP citrate lyase (ACLY), a crucial enzyme in the de novo lipogenesis pathway.[4][5] This technical guide provides a comprehensive overview of the natural sources of HCA, detailed experimental protocols for its extraction, quantification, and biological evaluation, and a summary of key quantitative data from preclinical and clinical studies.

Natural Sources and Quantitative Analysis of this compound

While Garcinia cambogia is the most prominent source, HCA is also present in other Garcinia species and even in the calyx of Hibiscus sabdariffa.[1][6] The concentration of HCA can vary significantly depending on the species, plant part, and extraction method. The table below summarizes the HCA content from various natural sources.

| Plant Species | Plant Part | HCA Content (Dry Weight) | HCA Lactone Content (Dry Weight) | Reference |

| Garcinia cambogia | Fruit Rind | 20-60% | Not specified | [7] |

| Garcinia cambogia | Fruit Rind | 7.9% | 3.2% | [6] |

| Garcinia indica | Fruit Rind | 8% | Not specified | |

| Garcinia lancifolia | Fruit | 53.91% | 13.20% | [8] |

| Garcinia pedunculata | Fruit | 44.59% | 23.93% | [8] |

| Garcinia cuspida | Fruit | 48.89% | Not specified | [8] |

| Garcinia binucao | Fruit Pulp | 4.81 g/100g (water extract) | Not specified | [9] |

| Garcinia lanceaefolia | Dried Sample | 45.68% | Not specified | [10] |

| Hibiscus sabdariffa | Calyx | 9.15% | 16.7% | [11] |

Mechanism of Action: Inhibition of ATP Citrate Lyase

The primary molecular target of (-)-hydroxycitric acid is ATP citrate lyase (ACLY).[4] This enzyme catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate in the cytoplasm.[12] Acetyl-CoA is the fundamental building block for the synthesis of fatty acids and cholesterol.[1] By competitively inhibiting ACLY, HCA effectively reduces the pool of cytosolic acetyl-CoA, thereby limiting the substrate available for fatty acid synthase (FAS) and subsequent lipogenesis.[1][13]

References

- 1. karger.com [karger.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Chemistry and biochemistry of (-)-hydroxycitric acid from Garcinia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Recent Advances in Garcinia cambogia Nutraceuticals in Relation to Its Hydroxy Citric Acid Level. A Comprehensive Review of Its Bioactive Production, Formulation, and Analysis with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jmpas.com [jmpas.com]

- 8. adtu.in [adtu.in]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. ijpsr.com [ijpsr.com]

- 11. mdpi.com [mdpi.com]

- 12. A clinical and computational study on anti-obesity effects of this compound - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01345H [pubs.rsc.org]

- 13. Phytoformulation with this compound and capsaicin protects against high-fat-diet-induced obesity cardiomyopathy by reducing cardiac lipid deposition and ameliorating inflammation and apoptosis in the heart - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemistry and Isomers of Hydroxycitric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxycitric acid (HCA), a derivative of citric acid, is a naturally occurring compound found in various tropical plants, most notably the fruit rinds of Garcinia cambogia and the calyxes of Hibiscus sabdariffa. With two chiral centers, HCA exists as four distinct stereoisomers, each with unique physicochemical properties and biological activities. This technical guide provides an in-depth exploration of the stereochemistry of HCA, its isomers, and their impact on key metabolic pathways, offering a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Stereochemistry of this compound

This compound (1,2-dihydroxypropane-1,2,3-tricarboxylic acid) possesses two asymmetric carbon atoms, giving rise to four stereoisomers: (+)- and (-)-hydroxycitric acid, and (+)- and (-)-allo-hydroxycitric acid. These isomers exist as two pairs of enantiomers. The naturally occurring and most studied isomer is (-)-hydroxycitric acid, also known as (2S, 3S)-hydroxycitric acid, which is predominantly found in Garcinia cambogia. The (2S, 3R)-hydroxycitric acid isomer is found in Hibiscus species. Due to the presence of a γ-hydroxyl group, HCA can readily form a more stable γ-lactone ring.

Physicochemical Properties of HCA Isomers

The distinct spatial arrangement of the functional groups in each HCA isomer influences their physical and chemical properties. A summary of these properties is presented below.

| Property | (-)-Hydroxycitric Acid | (+)-Hydroxycitric Acid | (-)-allo-Hydroxycitric Acid | (+)-allo-Hydroxycitric Acid |

| Absolute Configuration | (2S, 3R) | (2R, 3S) | (2S, 3S) | (2R, 3R) |

| Natural Source | Hibiscus sabdariffa | Synthetic | Garcinia cambogia | Synthetic |

| Melting Point (°C) | Not available (Lactone: 152) | Not available | Not available (Lactone: 182) | Not available |

| Specific Rotation ([α]D) | +31° (c=0.045, H2O)[1] | -31° (inferred) | -24° (c=0.057, H2O)[1] | +24° (inferred) |

| pKa Values | Similar to citric acid | Similar to citric acid | 3.08, 4.74, 13.6 | Similar to allo-HCA |

Note: Data for (+) isomers' specific rotation are inferred based on their enantiomeric relationship with the (-) isomers. Melting points are for the lactone forms as the free acids are difficult to isolate.

Biological Activity and Signaling Pathways

The biological effects of this compound are stereospecific, with (-)-hydroxycitric acid being the most potent inhibitor of ATP citrate lyase (ACLY), a key enzyme in de novo lipogenesis.

Inhibition of ATP Citrate Lyase

(-)-HCA acts as a competitive inhibitor of ACLY with respect to citrate. This inhibition reduces the cellular pool of acetyl-CoA, a critical building block for fatty acid and cholesterol synthesis.

| Isomer | Ki for ATP Citrate Lyase (μM) |

| (-)-Hydroxycitric Acid | 0.2 - 8[2] |

| (+)-Hydroxycitric Acid | Not a potent inhibitor |

| (-)-allo-Hydroxycitric Acid | Not a potent inhibitor |

| (+)-allo-Hydroxycitric Acid | Ineffective[2] |

Modulation of Cellular Signaling Pathways

Recent research has illuminated the broader impact of HCA on cellular signaling, extending beyond direct enzyme inhibition.

AMPK Activation: (-)-HCA has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3] Activated AMPK promotes catabolic pathways, such as fatty acid oxidation, and inhibits anabolic processes, including lipogenesis. This activation is linked to downstream effectors like PGC-1α and NRF1, which are involved in mitochondrial biogenesis and function.

AMPK signaling pathway activated by (-)-HCA.

mTOR and SREBP-1c Signaling: In some cellular contexts, HCA has been observed to paradoxically activate the mammalian target of rapamycin (mTOR) pathway.[4] However, in the context of hepatic steatosis, a combination of HCA and capsaicin was shown to inhibit mTOR and subsequently suppress the lipogenic transcription factor, sterol regulatory element-binding protein 1c (SREBP-1c), and its downstream targets, fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[5]

Inhibition of lipogenesis by (-)-HCA.

Experimental Protocols

Separation and Identification of HCA Isomers

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

A common method for the separation and quantification of HCA stereoisomers involves chiral HPLC.

-

Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak) or a Pirkle-type column, is used.

-

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., isopropanol or ethanol) and an acidic aqueous buffer (e.g., phosphate buffer with phosphoric acid to adjust pH). The exact composition is optimized for the specific column and isomers.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is commonly employed.

-

Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent and filtered before injection.

Structural Elucidation

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural confirmation of HCA isomers and their lactones.

-

Sample Preparation: Samples are dissolved in a deuterated solvent, such as D₂O or DMSO-d₆.

-

¹H NMR: Provides information on the chemical environment and connectivity of protons. Key signals include those for the methylene and methine protons.

-

¹³C NMR: Identifies the carbon skeleton, including the carboxyl and hydroxyl-bearing carbons.

-

2D NMR: Techniques like COSY and HSQC can be used to establish proton-proton and proton-carbon correlations, respectively, for unambiguous structural assignment.

Methodology: X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information on the absolute configuration of the HCA isomers, typically as their salts or lactones.

-

Crystal Growth: High-quality single crystals are grown from a suitable solvent system.

-

Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are processed to determine the electron density map, from which the atomic positions and absolute stereochemistry are determined.

Biological Activity Assessment

Methodology: In Vitro ATP Citrate Lyase Inhibition Assay

The inhibitory potency of HCA isomers against ACLY can be determined using a spectrophotometric or fluorometric assay.

-

Enzyme Source: Purified recombinant or native ACLY is used.

-

Assay Principle: The assay measures the production of one of the reaction products, typically oxaloacetate or CoA. A common coupled-enzyme assay measures the oxidation of NADH in the presence of malate dehydrogenase, which reduces the oxaloacetate produced by ACLY. The decrease in NADH absorbance at 340 nm is monitored over time.

-

Procedure: The enzyme is incubated with varying concentrations of the HCA isomer (inhibitor) and the substrates (citrate, ATP, and CoA). The reaction is initiated, and the rate of product formation is measured.

-

Data Analysis: The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme kinetic models, such as the Michaelis-Menten equation for competitive inhibition.

Experimental workflow for HCA isomer analysis.

Conclusion

The stereochemistry of this compound is a critical determinant of its biological activity. This guide has provided a comprehensive overview of the four stereoisomers of HCA, highlighting their distinct physicochemical properties and their differential effects on key metabolic enzymes and signaling pathways. The detailed methodologies for the separation, identification, and biological evaluation of these isomers serve as a valuable resource for researchers aiming to further elucidate the therapeutic potential of this compound and its derivatives. A thorough understanding of the structure-activity relationships of HCA isomers is paramount for the development of novel therapeutics targeting metabolic disorders.

References

- 1. Buy this compound | 6205-14-7 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (-)-Hydroxycitric acid regulates energy metabolism by activation of AMPK - PGC1α - NRF1 signal pathway in primary chicken hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Chronic Myelogenous Leukemia Growth through Activation of AMPK and mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combination of this compound and capsaicin regulates IRS-1/AMPK-mTOR-SREBP-1c Axis/NLRP3-NF-κB/Nrf-2-ARE signaling pathways to ameliorate the two-hit process in high-fat diet-induced hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydroxycitric Acid: A Competitive Inhibitor of ATP Citrate Lyase - A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction to ATP Citrate Lyase (ACLY) and Hydroxycitric Acid (HCA)

ATP citrate lyase (ACLY) is a pivotal enzyme in cellular metabolism, acting as a crucial link between carbohydrate and lipid metabolism.[1] Located in the cytosol, ACLY catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a fundamental step that provides the primary source of cytosolic acetyl-CoA.[2][3] This acetyl-CoA serves as the essential building block for the de novo synthesis of fatty acids and cholesterol.[4] Given its role in lipogenesis, ACLY has emerged as a significant therapeutic target for metabolic disorders like hyperlipidemia and obesity, as well as in oncology, where cancer cells often exhibit upregulated lipid metabolism.[1][5]

(-)-Hydroxycitric acid (HCA), a natural derivative of citric acid, is the principal active compound found in the fruit rinds of plants such as Garcinia cambogia.[2][6] HCA is recognized as a potent, competitive inhibitor of ACLY.[2][7] Its structural similarity to citrate allows it to bind to the enzyme's active site, thereby blocking the production of cytosolic acetyl-CoA.[2][8] This inhibitory action forms the basis of HCA's effects on suppressing fatty acid synthesis, reducing lipogenesis, and influencing overall energy metabolism.[6][7] This guide provides an in-depth exploration of HCA's interaction with ACLY, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Competitive Inhibition

The primary mechanism of HCA's action is the competitive inhibition of ATP citrate lyase.[2] In this classic model of enzyme inhibition, HCA directly competes with the enzyme's natural substrate, citrate, for binding to the active site. Because HCA is structurally similar to citrate, it can occupy the binding site, but it cannot be acted upon by the enzyme to produce acetyl-CoA. This reduces the rate of the enzymatic reaction. The inhibition is competitive, meaning that its effects can be overcome by increasing the concentration of the substrate (citrate).[9]

The kinetic constant (Ki) for HCA's inhibition of ACLY has been reported across a range, which can be attributed to varying experimental conditions, enzyme sources, and the specific stereoisomers of HCA used.[1] The (2S,3S) stereoisomer of HCA is the form that binds to human ATP-citrate lyase.[10]

Quantitative Data: Inhibitory Potency and Metabolic Effects

The efficacy of ACLY inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). HCA has been evaluated against other known ACLY modulators.

Table 1: Comparative Analysis of ATP Citrate Lyase Inhibitors

| Compound | Type of Inhibition | IC50 | Ki | Organism/Assay Conditions | Reference(s) |

| (-)-Hydroxycitric Acid (HCA) | Competitive | - | ~3 µM - 300 µM | Varies; potent competitive inhibitor | [1] |

| Bempedoic Acid (ETC-1002) | ACLY Inhibitor (Prodrug) | 10 µM (as CoA ester) | - | Human hepatocytes; activated to bempedoic acid-CoA | [1] |

| BMS-303141 | Potent, cell-permeable | 0.13 µM | - | Human recombinant ACL | [1] |

| NDI-091143 | Allosteric | 2.1 nM | 7.0 nM | Human ACLY (ADP-Glo assay) | [1] |

| SB-204990 | Potent and specific (Prodrug) | - | - | Inhibits cholesterol and fatty acid synthesis in HepG2 cells | [1] |

Note: The wide range of Ki values for HCA may be due to different experimental conditions and the use of various stereoisomers.[1]

Table 2: Effects of HCA on Metabolic Parameters (Pre-clinical & In Vitro)

| Parameter | Model System | Effect | Magnitude of Change | Reference(s) |

| Fatty Acid Synthesis | Rat liver | Inhibition | Significant suppression | [6][7] |

| Lipogenesis | Animal studies | Suppression | Significant reduction in fat accumulation | [6][11] |

| Body Weight | Animal models (rats, mice) | Reduction | Significant decrease with HCA supplementation | [12][13] |

| Serum Triglycerides | Human clinical trials | Reduction | Significant decrease observed in some studies | [12][14] |

| Serum Cholesterol (Total & LDL) | Human clinical trials | Reduction | Significant decrease observed in some studies | [12][14] |

| Hepatic Glycogen Content | Broiler chickens | Increase | Significantly higher in HCA-supplemented groups | [11] |

| Food Intake | Animal studies | Suppression | Reduced feed intake observed | [6][13] |

Signaling Pathways and Downstream Consequences

ACLY's position at the intersection of glucose and lipid metabolism makes it a node in several key signaling pathways. The PI3K/Akt and mTOR pathways, which are central regulators of cell growth and proliferation, can activate ACLY through phosphorylation, particularly at serine 455.[4][15][16] This activation enhances the production of acetyl-CoA to support the demands of rapidly growing cells, including cancer cells.[5]

By inhibiting ACLY, HCA disrupts these pathways, leading to a cascade of downstream metabolic effects. The most direct consequence is the suppression of de novo lipogenesis and cholesterogenesis due to the limited availability of cytosolic acetyl-CoA.[2] This leads to reduced fatty acid and triglyceride synthesis.[12][14] Furthermore, the reduction in malonyl-CoA (a downstream product of acetyl-CoA) may alleviate its inhibitory effect on carnitine palmitoyltransferase I (CPT-1), potentially promoting fatty acid oxidation. Some studies also suggest that HCA can increase serotonin release, which may contribute to appetite suppression.[6]

Experimental Protocols

Accurate assessment of ACLY inhibition requires robust and reproducible experimental protocols. Below are methodologies for common assays used to determine inhibitor potency.

Protocol 1: Direct Homogeneous Assay for ACLY Activity (Radiolabeled)

This method directly measures ACLY activity by quantifying the formation of radiolabeled acetyl-CoA from [14C]citrate and is suitable for high-throughput screening.[17][18]

-

Materials:

-

Purified human ACLY enzyme

-

[14C]citrate (e.g., specific activity: 2 µCi/µmol)

-

Coenzyme A (CoA)

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl2), Potassium chloride (KCl), Dithiothreitol (DTT)

-

Tris buffer (pH 8.0)

-

EDTA (for quenching the reaction)

-

MicroScint-O scintillation cocktail

-

384-well plates

-

Liquid scintillation counter (e.g., TopCount)

-

-

Procedure:

-

Prepare Reaction Buffer: Prepare a buffer containing 87 mM Tris (pH 8.0), 20 µM MgCl2, 10 mM KCl, and 10 mM DTT.[1]

-

Enzyme and Inhibitor Pre-incubation: In a 384-well plate, add the purified human ACLY enzyme to the reaction buffer. For inhibitor studies, add various concentrations of HCA (or other test compounds) and pre-incubate with the enzyme for a defined period (e.g., 15 minutes at room temperature).

-

Initiate Reaction: Start the enzymatic reaction by adding the substrates: 100 µM CoA, 400 µM ATP, and 150 µM [14C]citrate.[1]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes) to allow for the production of [14C]acetyl-CoA.

-

Quench Reaction: Stop the reaction by adding EDTA.

-

Detection: Add MicroScint-O to the wells. This reagent specifically detects the [14C]acetyl-CoA product without detecting the [14C]citrate substrate.[17]

-

Quantification: Measure the signal (counts per minute, CPM) using a TopCount liquid scintillation counter. The signal is directly proportional to ACLY activity.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol 2: ADP-Glo™ Kinase Assay for ACLY Activity (Luminescence-based)

This is a non-radioactive, homogeneous assay that quantifies ACLY activity by measuring the amount of ADP produced in the enzymatic reaction.

-

Materials:

-

Purified ACLY enzyme

-

Citrate, CoA, ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 96- or 384-well plates

-

Luminometer

-

-

Procedure:

-

Set up ACLY Reaction: In a white opaque plate, set up the enzymatic reaction containing ACLY enzyme, citrate, CoA, and ATP in an appropriate buffer. For screening, include various concentrations of HCA or other test compounds.

-

Enzyme Incubation: Incubate the plate at the desired temperature for a set time to allow for ADP production.

-

Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent. This stops the ACLY reaction and eliminates any remaining ATP from the well.

-

Convert ADP to ATP and Detect: Add the Kinase Detection Reagent. This reagent converts the ADP generated by ACLY into ATP and simultaneously initiates a luciferase/luciferin reaction that produces light.

-

Measure Luminescence: Measure the light output using a luminometer. The luminescence signal is proportional to the ADP concentration, and therefore to the ACLY activity.

-

Data Analysis: Calculate the percent inhibition and determine IC50 values as described in the previous protocol.

-

Conclusion

(-)-Hydroxycitric acid is a well-characterized competitive inhibitor of ATP citrate lyase, a key enzyme linking carbohydrate metabolism to the synthesis of fatty acids and cholesterol.[2][7] By reducing the cytosolic pool of acetyl-CoA, HCA effectively suppresses lipogenesis.[2] The in vitro and preclinical data provide a strong scientific basis for its effects on lipid metabolism. The experimental protocols detailed in this guide offer standardized methods for researchers to further investigate the inhibitory kinetics and physiological effects of HCA and other potential ACLY modulators. Continued research using these robust methodologies is essential for fully elucidating the therapeutic potential of ACLY inhibition in metabolic diseases and oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Chemistry and biochemistry of (-)-hydroxycitric acid from Garcinia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. Effect of (-)hydroxycitrate on the activities of ATP citrate lyase and the enzymes of acetyl-CoA metabolism in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding of hydroxycitrate to human ATP-citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (−)-Hydroxycitric acid reduced fat deposition via regulating lipid metabolism-related gene expression in broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A clinical and computational study on anti-obesity effects of this compound - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01345H [pubs.rsc.org]

- 13. In Vitro and In Vivo Toxicity of Garcinia or this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A clinical and computational study on anti-obesity effects of this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. journals.asm.org [journals.asm.org]

- 16. Frontiers | Impact of ATP-citrate lyase catalytic activity and serine 455 phosphorylation on histone acetylation and inflammatory responses in human monocytic THP-1 cells [frontiersin.org]

- 17. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Role of Hydroxycitric Acid in the Suppression of Fatty Acid Synthesis and Lipogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxycitric acid (HCA), a natural compound predominantly found in the fruit rind of Garcinia cambogia, has garnered significant scientific interest for its potential to modulate lipid metabolism. This technical guide provides an in-depth analysis of the molecular mechanisms through which HCA suppresses fatty acid synthesis and lipogenesis. The primary mode of action is the competitive inhibition of ATP citrate lyase (ACLY), a pivotal enzyme that links carbohydrate metabolism to the synthesis of fatty acids and cholesterol. By limiting the cytosolic pool of acetyl-CoA, HCA initiates a cascade of downstream effects, including the downregulation of key lipogenic transcription factors and enzymes. This guide summarizes the quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action: Inhibition of ATP Citrate Lyase

The cornerstone of HCA's anti-lipogenic activity is its structural similarity to citrate, allowing it to act as a potent competitive inhibitor of ATP citrate lyase (ACLY).[1] ACLY catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate in the cytoplasm.[2] This reaction is a critical step in de novo fatty acid synthesis, providing the two-carbon units necessary for the process.[3] By competitively binding to the active site of ACLY, HCA effectively reduces the production of cytosolic acetyl-CoA, thereby limiting the substrate availability for downstream enzymes involved in fatty acid and cholesterol biosynthesis.[4]

Quantitative Inhibition of ATP Citrate Lyase

The inhibitory potency of HCA against ACLY has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to describe this inhibition.

| Parameter | Value | Organism/Assay Conditions | Reference |

| Ki | ~3 µM - 300 µM | Varies; potent competitive inhibitor | [5] |

| IC50 | Not consistently reported | Varies depending on assay conditions | [5] |

Note: The wide range of reported Ki values can be attributed to different assay conditions and the source of the enzyme.

Impact on Key Signaling Pathways

The reduction in cytosolic acetyl-CoA initiated by HCA triggers a series of changes in key signaling pathways that regulate lipogenesis.

Downregulation of SREBP-1c and Lipogenic Gene Expression

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a master transcriptional regulator of lipogenesis.[6] Its activation leads to the increased expression of genes encoding for key lipogenic enzymes, including ACLY, Fatty Acid Synthase (FAS), and Acetyl-CoA Carboxylase (ACC).[7] Studies have demonstrated that HCA treatment leads to a significant decrease in the expression of SREBP-1c.[8][9] This, in turn, suppresses the transcription of its target genes, leading to a coordinated downregulation of the entire fatty acid synthesis pathway.[8][9]

Modulation of AMPK Signaling

AMP-activated protein kinase (AMPK) is a crucial energy sensor that, when activated, shifts cellular metabolism from anabolic processes like fatty acid synthesis to catabolic processes like fatty acid oxidation. While the direct interaction is still under investigation, some studies suggest that HCA treatment can lead to the activation of AMPK.[10] Activated AMPK can phosphorylate and inactivate ACC, further inhibiting fatty acid synthesis.

Upregulation of PPARα and Fatty Acid Oxidation

Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor that plays a critical role in promoting fatty acid oxidation.[11] Some studies have shown that HCA supplementation can increase the mRNA expression of PPARα.[8][9] This upregulation would be expected to enhance the breakdown of fatty acids, contributing to a reduction in lipid accumulation.

Quantitative Effects on Gene Expression and Lipid Metabolism

The molecular changes induced by HCA translate into measurable effects on gene expression and lipid profiles, as demonstrated in various in vitro and in vivo models.

In Vitro Studies

| Cell Line | HCA Concentration | Observed Effect | Reference |

| Human Adipocytes | 500 µg/mL HCA-SX | Downregulation of 348 genes including PLIN, PPARGC1A, LIPG. Upregulation of 366 genes. Lower triglyceride levels. | [12][13] |

| Primary Chicken Hepatocytes | 10 and 50 µM | Significantly decreased number and total area of lipid droplets. Significantly reduced triglyceride content. | [14] |

| Primary Chicken Hepatocytes | 1, 10, 50 µM | Significantly decreased ACLY, FAS, and SREBP-1c mRNA levels. Significantly increased PPARα mRNA level. | [14] |

In Vivo Studies (Animal)

| Animal Model | HCA Dosage | Duration | Observed Effect | Reference |

| Broiler Chickens | 2000 and 3000 mg/kg diet | 4 weeks | Significantly decreased body weight. Significantly decreased serum triglyceride (TG) and LDL-C content (3000 mg/kg). Significantly decreased ACLY, SREBP-1c, and FAS mRNA levels. Significantly increased AMPKβ2 and PPARα mRNA levels. | [9][15] |

| Rats | Garcinia cambogia extract in diet | 28 days | 13% reduction in total cholesterol. 28% reduction in triglycerides. 5.8% decrease in body weight. | [14] |

Human Clinical Trials

| Study Population | HCA Dosage | Duration | Observed Effect | Reference |

| 100 Obese Individuals | Not specified | 3 months | Significant reductions in body weight, serum triglyceride, and cholesterol levels. | [16][17] |

| 44 Overweight/Obese Women with NAFLD | HCA tablets + Calorie-Restricted Diet | 8 weeks | Significant reduction in visceral fat (-0.49 kg vs -0.37 kg in control). | [18][19] |

| Subjects with Visceral Fat Area >90 cm² | 1000 mg/day | 12 weeks | Significantly reduced visceral, subcutaneous, and total fat areas compared to placebo. | [3] |

Experimental Protocols

In Vitro ATP Citrate Lyase (ACLY) Inhibition Assay

This protocol describes a common method to determine the inhibitory effect of HCA on ACLY activity.

Materials:

-

Purified human ACLY enzyme

-

Reaction Buffer (e.g., 87 mM Tris pH 8.0, 20 µM MgCl₂, 10 mM KCl, 10 mM DTT)

-

Substrates: Coenzyme A (CoA), ATP, [¹⁴C]citrate

-

This compound (HCA) at various concentrations

-

MicroScint-O scintillation cocktail

-

384-well plates

-

Liquid scintillation counter

Procedure:

-

Prepare the reaction buffer and aliquot into a 384-well plate.

-

Add varying concentrations of HCA or a vehicle control to the wells.

-

Add the substrates (CoA, ATP, and [¹⁴C]citrate) to the reaction mixture.

-

Initiate the reaction by adding the purified human ACLY enzyme.

-

Incubate the plate at 37°C for a specified time (e.g., 3 hours).

-

Terminate the reaction by adding EDTA.

-

Add MicroScint-O to each well to detect the [¹⁴C]acetyl-CoA product.

-

Measure the radioactivity using a liquid scintillation counter to determine the extent of inhibition.[2]

Cell-Based Lipid Accumulation Assay in HepG2 Cells

This protocol outlines a method to assess the effect of HCA on lipid accumulation in a human liver cell line.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% FBS)

-

Free fatty acid solution (e.g., oleic and palmitic acids)

-

This compound (HCA) at various concentrations

-

Oil Red O staining solution

-

Microscope

Procedure:

-

Culture HepG2 cells in 96-well plates until they reach a suitable confluency.

-

Induce lipid accumulation by treating the cells with a free fatty acid solution.

-

Concurrently treat the cells with various concentrations of HCA or a vehicle control.

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Stain the intracellular lipid droplets with Oil Red O solution.

-

Wash the cells to remove excess stain.

-

Visualize and quantify the lipid accumulation using microscopy and image analysis software.[20][21]

Animal Study Protocol for Lipid Metabolism in Broiler Chickens

This protocol provides a general framework for an in vivo study to evaluate the effects of HCA on lipid metabolism.

Animals:

-

One-day-old broiler chickens

Experimental Design:

-

Randomly allocate the chickens into different groups (e.g., control and HCA treatment groups at various dosages).

-

Feed the chickens a commercial diet supplemented with HCA at specified concentrations (e.g., 0, 1000, 2000, 3000 mg/kg) for a defined period (e.g., 4 weeks).

-

Monitor body weight and feed intake throughout the study.

-

At the end of the study, collect blood and liver tissue samples.

-

Analyze serum samples for lipid profiles (triglycerides, total cholesterol, LDL-C, HDL-C).

-

Analyze liver tissue for gene expression of key lipogenic enzymes (ACLY, FAS, SREBP-1c) and fatty acid oxidation markers (PPARα) using quantitative real-time PCR (qRT-PCR).[9][15][22][23]

Visualizations

Signaling Pathways and Workflows

Caption: Core mechanism of HCA action via competitive inhibition of ATP Citrate Lyase.

Caption: HCA's impact on the SREBP-1c signaling pathway.

Caption: A generalized experimental workflow for studying the effects of HCA.

Conclusion

This compound demonstrates a clear and potent inhibitory effect on fatty acid synthesis and lipogenesis, primarily through the competitive inhibition of ATP citrate lyase. This foundational mechanism instigates a cascade of regulatory events, including the downregulation of the master lipogenic transcription factor SREBP-1c and the potential modulation of AMPK and PPARα signaling pathways. The collective evidence from in vitro, animal, and human studies, as summarized in this guide, provides a strong basis for its continued investigation as a therapeutic agent for metabolic disorders characterized by excessive lipid accumulation. The detailed experimental protocols and visual aids provided herein are intended to serve as a valuable resource for researchers and drug development professionals in this field. Further research should focus on elucidating the finer details of HCA's interaction with cellular signaling networks and on conducting large-scale, long-term clinical trials to fully establish its efficacy and safety profile.

References

- 1. The effects of Garcinia cambogia (this compound) on lipid profile: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Effects of garcinia cambogia (this compound) on visceral fat accumulation: a double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (-)-Hydroxycitric Acid Suppresses Lipid Droplet Accumulation and Accelerates Energy Metabolism via Activation of the Adiponectin-AMPK Signaling Pathway in Broiler Chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. (−)-Hydroxycitric acid reduced fat deposition via regulating lipid metabolism-related gene expression in broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comprehensive Analysis of PPARα-Dependent Regulation of Hepatic Lipid Metabolism by Expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Biological effect of this compound within a Garcinia Cambogia extract on the nutrient metabolism [dspace.emu.ee]

- 15. researchgate.net [researchgate.net]

- 16. A clinical and computational study on anti-obesity effects of this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. A clinical and computational study on anti-obesity effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Effects of this compound Supplementation on Body Composition, Obesity Indices, Appetite, Leptin, and Adiponectin of Women with NAFLD on a Calorie-Restricted Diet | Semantic Scholar [semanticscholar.org]

- 19. Effects of this compound Supplementation on Body Composition, Obesity Indices, Appetite, Leptin, and Adiponectin of Women with NAFLD on a Calorie-Restricted Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. agilent.com [agilent.com]

- 22. Suppression of fat deposition in broiler chickens by (-)-hydroxycitric acid supplementation: A proteomics perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Influence of Hydroxycitric Acid on Appetite and Serotonin Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Hydroxycitric acid (HCA), a natural compound primarily extracted from the fruit rind of Garcinia cambogia, has garnered significant scientific interest for its potential role in weight management. This technical guide provides an in-depth analysis of the core mechanisms by which HCA is proposed to influence appetite and the serotonin neurotransmitter system. The primary mode of action involves the competitive inhibition of ATP citrate lyase, an enzyme pivotal in de novo lipogenesis. A secondary, yet crucial, mechanism involves the modulation of serotonin availability in the brain, which is strongly implicated in the regulation of satiety and food intake. This document summarizes the key quantitative findings from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of the underlying biochemical and experimental pathways to support further research and development in this area.

Core Mechanisms of Action

Hydroxycitric acid's influence on appetite is believed to be multifactorial, with two primary pathways at the forefront of scientific investigation: the inhibition of fat synthesis and the modulation of serotonin levels.

Inhibition of ATP Citrate Lyase and its Metabolic Consequences

HCA is a potent competitive inhibitor of the enzyme ATP citrate lyase (ACLY).[1][2][3] ACLY is a key enzyme in the lipogenesis pathway, responsible for the conversion of citrate to acetyl-CoA in the cytoplasm. Acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol.[3] By inhibiting ACLY, HCA reduces the available pool of acetyl-CoA, thereby limiting the de novo synthesis of fatty acids.[3] This inhibition of lipogenesis is a cornerstone of HCA's proposed anti-obesity effects.[3]

Modulation of Serotonin Pathways and Appetite Suppression

A growing body of evidence suggests that HCA can modulate serotonergic pathways, which play a critical role in appetite control.[1][3][4][5] Increased availability of serotonin (5-hydroxytryptamine, 5-HT) in the brain is associated with feelings of satiety and reduced food intake.[1][4] HCA has been shown to increase the release and availability of serotonin in the brain.[1][4][5] Some studies suggest that HCA may act in a manner similar to selective serotonin reuptake inhibitors (SSRIs) by inhibiting the reuptake of serotonin in isolated rat brain cortical slices.[6][7] This leads to a higher concentration of serotonin in the synaptic cleft, enhancing serotonergic signaling and promoting a feeling of fullness, which can lead to a reduction in food consumption.[1][4][5]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from preclinical and clinical studies investigating the effects of HCA on food intake, body weight, and serotonin levels.

Table 1: Effect of this compound on Food Intake in Animal Models

| Animal Model | HCA Dose/Administration | Duration | Observed Effect on Food Intake | Reference |

| Male Sprague-Dawley Rats | 0.2%, 2.0%, and 5% of feed intake (as HCA-SX) by gavage | 90 days | 13.7%, 26.7%, and 25.6% reduction, respectively, compared to control. | [8] |

| Female Sprague-Dawley Rats | 0.2%, 2.0%, and 5% of feed intake (as HCA-SX) by gavage | 90 days | 16.3%, 19.6%, and 22.8% reduction, respectively, compared to control. | [8] |

| Male Wistar Rats | 150 and 300 mg/kg (as Regulator and Citrin K) intragastrically | 4 days | Significant reduction in cumulative food intake. | [9] |

| Female Sprague-Dawley Rats | 4.5% Garcinia cambogia extract in diet | From day 45 to day 75 | Feed intake significantly lower (12.47 ± 0.32 g) compared to atherogenic diet control (13.57 ± 0.45 g). | [10] |

Table 2: Effect of this compound on Appetite and Body Weight in Human Clinical Trials

| Study Population | HCA Dose/Administration | Duration | Observed Effect on Appetite and Body Weight | Reference |

| 60 moderately obese subjects | 4667 mg/day HCA-SX | 8 weeks | 4% reduction in food intake; 5-6% decrease in body weight and BMI. | [11][12] |

| 60 moderately obese subjects | 4667 mg/day HCA-SX + 4 mg NBC + 400 mg GSE | 8 weeks | 14.1% reduction in food intake; 7.8% decrease in body weight and 7.9% in BMI. | [11] |

| Meta-analysis of 9 RCTs | Varied | Short-term | Small, statistically significant difference in weight loss favoring HCA over placebo (Mean Difference: -0.88 kg). | [1][2][5][13] |

| 44 overweight/obese women with NAFLD | CRD + HCA tablets | 8 weeks | Significant reduction in visceral fat (-0.49 kg vs -0.37 kg in control); no significant change in subjective appetite scores via VAS. | [14][15][16] |

Table 3: Effect of this compound on Serotonin Levels

| Study Model | HCA Concentration/Dose | Parameter Measured | Observed Effect | Reference |

| Isolated rat brain cortex slices | 300 µM HCA-SX | [3H]-5-HT uptake | 20% decrease in serotonin uptake at 90 minutes. | [6] |

| Isolated rat brain cortex slices | 10 µM - 1 mM HCA | [3H]-5-HT efflux | Concentration-dependent increase in serotonin efflux, reaching a maximum at 300 µM. | [17][18] |

| Human subjects | HCA extract | Serum serotonin | ~50% increase in serum serotonin levels compared to a 10% increase in the placebo group. | [4] |

| Human subjects | HCA extract + Chromium + Gymnema sylvestre | Serum serotonin | ~70% increase in serum serotonin levels. | [4] |

| Obese Zucker Rats | HCA-SX supplementation | Brain serotonin | Increased levels of 5-HT in the brain cortex of HCA-treated rats compared to control. | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of HCA's effects.

ATP Citrate Lyase (ACLY) Inhibition Assay (Radiometric Method)

Objective: To determine the inhibitory effect of HCA on the enzymatic activity of ATP Citrate Lyase.

Materials:

-

Purified human ACLY enzyme

-

Reaction Buffer: 87 mM Tris (pH 8.0), 20 µM MgCl₂, 10 mM KCl, 10 mM DTT

-

Substrates: 100 µM Coenzyme A (CoA), 400 µM ATP, 150 µM [¹⁴C]citrate (specific activity: 2 µCi/µmol)

-

Test Compound: this compound (HCA) at various concentrations

-

Quenching Solution: 0.5 M EDTA

-

Detection Agent: MicroScint-O

-

Apparatus: 384-well PolyPlate, liquid scintillation counter (e.g., TopCount NXT)

Procedure:

-

Compound Pre-incubation: Add the purified ACLY enzyme and the test compound (HCA) or a vehicle control to the wells of a 384-well plate. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate mixture (CoA, ATP, and [¹⁴C]citrate) to each well.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 3 hours) to allow for the enzymatic reaction to proceed.

-

Reaction Termination: Stop the reaction by adding the quenching solution (EDTA) to each well.

-

Detection: Add MicroScint-O to each well. This scintillation cocktail is specifically designed to detect the [¹⁴C]acetyl-CoA product while having a low response to the [¹⁴C]citrate substrate.

-

Measurement: Measure the radioactivity in each well using a liquid scintillation counter. The signal is directly proportional to the amount of [¹⁴C]acetyl-CoA produced and thus to the ACLY activity.

-

Data Analysis: Calculate the percent inhibition of ACLY activity for each HCA concentration compared to the vehicle control. Determine the IC₅₀ value of HCA by plotting the percent inhibition against the logarithm of the HCA concentration.

In Vitro Serotonin Release Assay from Rat Brain Cortex Slices

Objective: To measure the effect of HCA on the release of serotonin from brain tissue.

Materials:

-

Male Sprague-Dawley rats (150-200 g)

-

Krebs buffer solution (oxygenated with 95% O₂ and 5% CO₂)

-

[³H]-5-hydroxytryptamine ([³H]-5-HT)

-

Pargyline (MAO inhibitor)

-

Test Compound: this compound (HCA) at various concentrations (e.g., 10 µM - 1 mM)

-

Scintillation vials and fluid

-

Liquid scintillation counter

Procedure:

-

Tissue Preparation: Humanely euthanize the rats and dissect the cerebral cortex on ice. Prepare brain cortex slices of approximately 15-30 mg wet weight.

-

Pre-incubation and Loading: Pre-incubate the cortical slices in oxygenated Krebs buffer at 37°C. Load the slices with serotonin by incubating them in Krebs buffer containing [³H]-5-HT and pargyline.

-

Superfusion: Transfer the loaded slices to a superfusion chamber and perfuse with oxygenated Krebs buffer at a constant flow rate to establish a stable baseline of [³H]-5-HT efflux.

-

Stimulation: After establishing a stable baseline, switch to a superfusion medium containing the desired concentration of HCA. Collect the superfusate in fractions (e.g., every 5 minutes).

-

Measurement: Add scintillation fluid to each collected fraction and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the radioactivity in each fraction as a percentage of the total tritium content in the tissue at the start of the collection period. Plot the fractional release of [³H]-5-HT over time to observe the effect of HCA on serotonin efflux.

Measurement of Food Intake in Rodent Models

Objective: To quantify the effect of HCA on food consumption in rodents.

Materials:

-

Individually housed rodents (rats or mice)

-

Standard chow or specific diet

-

Test Compound: this compound (HCA) administered via oral gavage, in drinking water, or mixed in the diet.

-

Calibrated weighing scale (accurate to 0.01 g)

-

Optional: Automated food intake monitoring systems

Procedure:

-

Acclimatization: Acclimate the animals to individual housing and the specific diet for a period of at least 5-7 days before the experiment begins.

-

Baseline Measurement: Measure and record the daily food intake and body weight of each animal for at least 5 consecutive days to establish a stable baseline.

-

Treatment Administration: Divide the animals into control and treatment groups. Administer the vehicle (e.g., water) to the control group and the HCA solution/diet to the treatment group(s) at the predetermined dosage and frequency.

-

Daily Food Intake Measurement:

-

Manual Method: At the same time each day, remove the food hopper from each cage and weigh it. The difference between the weight of the food provided and the weight of the food remaining after 24 hours is the daily food intake. Account for any spillage by placing a collection tray under the food hopper.

-

Automated Method: Utilize specialized automated systems that continuously monitor food consumption by weight, providing real-time data on feeding patterns (meal size, duration, and frequency).

-

-

Body Weight Monitoring: Weigh each animal daily or at regular intervals throughout the study.

-

Data Analysis: Calculate the average daily food intake (in grams) for each group. Compare the food intake of the HCA-treated groups to the control group using appropriate statistical tests (e.g., t-test or ANOVA).

Assessment of Appetite in Human Clinical Trials using Visual Analog Scales (VAS)

Objective: To subjectively quantify changes in appetite sensations in response to HCA supplementation.

Materials:

-

Visual Analog Scale (VAS) questionnaires (paper-based or electronic)

-

Standardized meals

Procedure:

-

VAS Design: The VAS is typically a 100 mm horizontal line with words anchored at each end describing the extremes of the sensation being measured (e.g., "I am not hungry at all" to "I have never been more hungry").

-

Baseline Assessment: Before the intervention begins, participants record their baseline appetite sensations using the VAS questionnaires at standardized times (e.g., before and after a standardized meal).

-